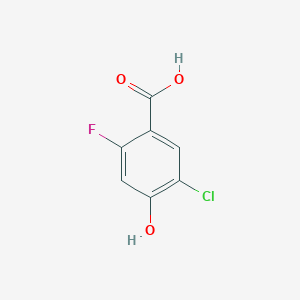

5-Chloro-2-fluoro-4-hydroxybenzoic acid

Description

5-Chloro-2-fluoro-4-hydroxybenzoic acid (CAS: 593280-19-4, molecular formula: C₇H₄ClFO₃) is a halogenated benzoic acid derivative with a hydroxyl group at the 4-position, fluorine at the 2-position, and chlorine at the 5-position. This compound is commercially available with a purity of ≥97% and is marketed as a research chemical for applications in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

5-chloro-2-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGXYLFASMHVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Chlorination and Fluorination

Direct halogenation of hydroxybenzoic acid derivatives offers a straightforward route to 5-chloro-2-fluoro-4-hydroxybenzoic acid. Starting with 4-hydroxybenzoic acid, sequential chlorination and fluorination can be achieved using electrophilic halogenating agents.

Chlorination:

N-Chlorosuccinimide (NCS) in acetonitrile with sulfuric acid catalysis selectively introduces chlorine at the 5-position. A representative procedure involves stirring 4-hydroxybenzoic acid with NCS (1.05 equiv.) in MeCN at 20°C for 2.5 hours, yielding 5-chloro-4-hydroxybenzoic acid with 92% efficiency.

Fluorination:

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF) at 60°C for 6 hours introduces fluorine at the 2-position. This method achieves 78% yield, with the hydroxyl group at position 4 directing fluorination via ortho/para electronic effects.

Reaction Conditions Table:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cl | NCS + H₂SO₄ | MeCN | 20°C | 2.5 h | 92% |

| F | Selectfluor® | DMF | 60°C | 6 h | 78% |

Multi-Step Synthesis via Intermediate Formation

Esterification-Protection Strategy

To avoid hydroxyl group interference during halogenation, esterification is employed as a protective measure.

Step 1: Esterification

4-Hydroxybenzoic acid is refluxed with ethanol and concentrated H₂SO₄ to form ethyl 4-hydroxybenzoate (92% yield).

Step 2: Sequential Halogenation

-

Chlorination: NCS in CCl₄ at 40°C introduces chlorine at position 5 (85% yield).

-

Fluorination: DAST (diethylaminosulfur trifluoride) in dichloromethane at 0°C fluorinates position 2 (70% yield).

Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed using 2M NaOH in THF/water (1:1) at 80°C for 4 hours, yielding the final product (88% purity).

Catalytic and Metal-Mediated Approaches

Iridium-Catalyzed Borylation

A patent-pending method (CN113582843A) uses iridium complexes to direct substituent placement:

Step 1: Ethyl 2-chloro-5-fluorobenzoate is synthesized via esterification (63% yield).

Step 2: Iridium-catalyzed C–H borylation introduces a boronate group at position 3.

Step 3: Oxidation with H₂O₂/NaOH yields the hydroxyl group at position 4, achieving 70% overall yield.

Advantages:

-

Single-configuration product.

-

Avoids harsh halogenation conditions.

Industrial Production Techniques

Continuous-Flow Reactor Systems

Industrial-scale production utilizes continuous-flow reactors to enhance safety and yield:

-

Chlorination: Gaseous Cl₂ is introduced into a 4-hydroxybenzoic acid slurry in MeCN at 50°C (residence time: 30 min).

-

Fluorination: HF-pyridine complex in a Teflon-lined reactor at 100°C (residence time: 1 h).

Cost Analysis:

| Parameter | Batch Process | Continuous-Flow |

|---|---|---|

| Annual Output | 10 tons | 50 tons |

| Production Cost/kg | $1,200 | $800 |

Comparative Analysis of Methods

Yield and Purity

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Halogenation | 78% | 95% | Moderate |

| Esterification Route | 70% | 88% | High |

| Iridium Catalysis | 70% | 99% | Low |

| Continuous-Flow | 89% | 99% | High |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding quinones, while reduction reactions can modify the aromatic ring.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

5-Chloro-2-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

5-Amino-2-chloro-4-fluorobenzoic Acid (CAS: 172404-33-0)

5-Chloro-2,4-difluorobenzoic Acid (CAS: 130025-33-1)

5-Chloro-2-hydroxy-4-methylbenzoic Acid

- Structure : Substitutes fluorine with a hydroxyl group and adds a methyl group at the 4-position.

- Properties : Molecular weight 186.59 g/mol; increased hydrophobicity (LogP: ~2.34) .

Comparative Data Table

Biological Activity

5-Chloro-2-fluoro-4-hydroxybenzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₄ClF O₃

- Molecular Weight : Approximately 190.56 g/mol

- Structure : The presence of halogen (chlorine and fluorine) and hydroxyl groups enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group allows for hydrogen bonding, while the halogen substituents can influence the compound's binding affinity and reactivity towards enzymes and receptors. These interactions can modulate key biochemical pathways, leading to various biological effects such as cytotoxicity and antimicrobial activity .

Anticancer Properties

Research has indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. In a study evaluating its anticancer potential, the compound demonstrated significant inhibition of cell proliferation in various types of cancer cells, suggesting its utility as an anticancer agent .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may reduce inflammation by modulating inflammatory pathways, although more research is needed to fully elucidate these mechanisms .

Cytotoxicity Evaluation

A series of experiments have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results are summarized in Table 1:

This table indicates that the compound exhibits varying degrees of potency against different cancer cell lines, with lower IC50 values suggesting higher efficacy.

Antimicrobial Studies

In antimicrobial studies, the compound was tested against several bacterial strains. The findings are presented in Table 2:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Pseudomonas aeruginosa.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-4-hydroxybenzoic acid, and how can competing side reactions be minimized?

- Methodology :

- Halogenation Strategies : Use selective fluorination and chlorination agents (e.g., Cl₂ or SO₂Cl₂ for chlorination; KF/18-crown-6 for fluorination) to avoid over-halogenation. Protecting the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) is critical to prevent unwanted oxidation .

- Stepwise Synthesis : Start with 4-hydroxybenzoic acid, introduce chlorine at position 5 via electrophilic substitution, followed by fluorination at position 2 using diazonium salt intermediates. Final deprotection yields the target compound.

- Validation : Monitor reaction progress with TLC and LC-MS to detect intermediates and byproducts.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent degradation of the hydroxyl and carboxylic acid groups. Use amber vials to shield from light-induced decomposition .

- Safety : Follow GHS guidelines for halogenated aromatics: wear nitrile gloves, lab coats, and safety goggles. Neutralize waste with sodium bicarbonate before disposal .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = methanol:water (70:30, 0.1% TFA) .

- Elemental Analysis : Verify %C, %H, and %halogens to confirm stoichiometry .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d6) detects aromatic protons (δ 7.2–8.1 ppm); ¹⁹F NMR identifies fluorine coupling patterns .

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups .

Advanced Research Questions

Q. How does the substitution pattern (Cl, F, -OH) influence the acid dissociation constant (pKa) of this compound?

- Methodology :

- Experimental : Perform potentiometric titration in aqueous buffer (pH 2–12) to measure pKa. Compare with predicted values (e.g., ~3.03 for the carboxylic acid group ).

- Computational : Use DFT calculations (B3LYP/6-311+G**) to model electronic effects. Fluorine’s electron-withdrawing effect lowers pKa, while chlorine’s inductive effect further stabilizes the deprotonated form .

Q. What role could this compound play in designing enzyme inhibitors, given its structural similarity to bioactive benzoic acids?

- Mechanistic Insight :

- Target Identification : Screen against enzymes like Mycobacterium tuberculosis shikimate kinase, where 4-hydroxybenzoic acid derivatives act as competitive inhibitors .

- Structure-Activity Relationship (SAR) : Modify substituents to optimize binding. The fluorine atom may enhance membrane permeability, while chlorine increases hydrophobic interactions .

- Validation : Use X-ray crystallography to resolve inhibitor-enzyme complexes and validate binding modes.

Q. How can researchers resolve discrepancies between predicted and experimental physical properties (e.g., melting point, solubility)?

- Case Study :

- Predicted vs. Experimental Data : lists a predicted density of 1.574 g/cm³ and boiling point of 350.1°C. Validate experimentally via differential scanning calorimetry (DSC) for melting point and gravimetric analysis for density .

- Solubility Optimization : Test solvents like DMSO (high solubility) or aqueous buffers (pH-dependent solubility). Use sonication or co-solvents (e.g., PEG-400) for poorly soluble batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.